SERCA2a activator 1

Vue d'ensemble

Description

L’activateur SERCA2a 1 est un composé connu pour sa capacité à activer l’ATPase Ca2± dépendante du réticulum sarcoplasmique/endoplasmique 2a (SERCA2a). Cette activation diminue l’inhibition par la phospholambane et améliore les fonctions systolique et diastolique du cœur . Il est principalement utilisé dans la recherche liée à l’insuffisance cardiaque et à d’autres affections cardiaques.

Méthodes De Préparation

La synthèse de l’activateur SERCA2a 1 implique plusieurs étapes. Une méthode courante comprend l’hydrolyse de l’ester éthylique avec de l’hydroxyde de lithium aqueux dans le tétrahydrofurane (THF) pour obtenir les composés désirés

Analyse Des Réactions Chimiques

L’activateur SERCA2a 1 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, bien que les réactifs et les conditions détaillés ne soient pas largement rapportés.

Réduction : L’hydrogénation catalytique (H2, Pd/C) est utilisée pour réduire certains intermédiaires au cours de sa synthèse.

Substitution : La réaction de Horner-Wadsworth-Emmons est utilisée pour former des esters, qui sont ensuite hydrogénés pour obtenir le produit final.

Applications de recherche scientifique

L’activateur SERCA2a 1 a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé pour étudier les mécanismes du transport des ions calcium et de l’activité ATPasique.

Biologie : Le composé est utilisé dans la recherche impliquant des cellules musculaires cardiaques pour comprendre la dynamique du calcium et la contraction musculaire.

Industrie : Bien que ses applications industrielles soient limitées, il est principalement utilisé dans la recherche et le développement pharmaceutiques.

Applications De Recherche Scientifique

Clinical Applications

The therapeutic potential of SERCA2a activators is being explored in various clinical settings:

- Heart Failure : SERCA2a activator 1 has shown promise in treating heart failure by improving cardiac contractility and function. Phase 1 and Phase 2 clinical trials have demonstrated the efficacy of gene transfer techniques targeting SERCA2a in patients with severe heart failure .

- Diastolic Dysfunction : In preclinical studies using streptozotocin-treated rats (a model for diastolic dysfunction), compound 8 was evaluated for its ability to stimulate SERCA2a. Results indicated significant improvements in diastolic function without affecting the electrical activity of healthy myocytes, suggesting a selective action that minimizes side effects .

Table 1: Summary of SERCA2a Activators and Their Mechanisms

Case Study 1: N106 in Heart Failure

In a study involving heart failure models, N106 was administered to rodents. The results showed enhanced contractility and improved ventricular function due to increased SUMOylation of SERCA2a. This suggests that targeting SUMOylation may be an effective strategy for restoring cardiac function in heart failure patients .

Case Study 2: Compound 8's Effects on Diastolic Dysfunction

In a controlled study using streptozotocin-treated rats, compound 8 was administered both intravenously and orally. Echocardiographic analysis revealed significant improvements in diastolic function post-treatment, indicating the compound's potential as a selective therapeutic agent for chronic heart failure without adverse effects on healthy cardiac tissue .

Mécanisme D'action

L’activateur SERCA2a 1 exerce ses effets en se liant à la phospholambane, une protéine régulatrice qui inhibe la SERCA2a. En se liant à la phospholambane, l’activateur SERCA2a 1 atténue cette inhibition, conduisant à une activité ATPasique accrue et à une absorption accrue du calcium dans le réticulum sarcoplasmique. Il en résulte une amélioration des fonctions systolique et diastolique du cœur .

Comparaison Avec Des Composés Similaires

L’activateur SERCA2a 1 est unique par rapport à d’autres composés similaires en raison de son activation sélective de la SERCA2a sans affecter les autres ATPases. Les composés similaires incluent :

Istaroxime : Un médicament doté à la fois d’une activité stimulante de la SERCA2a et d’une activité inhibitrice de la pompe Na+/K+.

PST3093 : Un métabolite de l’Istaroxime qui stimule la SERCA2a mais n’inhibe pas la Na+/K+ ATPase.

Ces composés mettent en évidence la spécificité et les avantages thérapeutiques potentiels de l’activateur SERCA2a 1 dans la recherche et le traitement cardiaques.

Activité Biologique

The compound SERCA2a activator 1 (also referred to as N106) has emerged as a significant pharmacological agent in the treatment of heart failure (HF) due to its ability to enhance the function of the sarcoplasmic reticulum calcium ATPase (SERCA2a). This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular activity, and potential therapeutic applications.

Overview of SERCA2a and Heart Failure

SERCA2a is crucial for calcium handling in cardiac myocytes, facilitating the reuptake of calcium ions into the sarcoplasmic reticulum after muscle contraction. Dysfunction in SERCA2a activity is a hallmark of heart failure, leading to impaired cardiac contractility and relaxation. Thus, pharmacological enhancement of SERCA2a activity represents a promising therapeutic strategy for improving cardiac function in HF patients.

This compound operates primarily through the enhancement of SUMOylation, a post-translational modification process that regulates protein function. The compound directly activates the SUMO-activating enzyme (E1 ligase), which in turn increases the SUMOylation levels of SERCA2a. This modification is associated with improved enzymatic activity and calcium uptake capabilities.

Key Findings:

- Increased SUMOylation : Studies indicate that N106 enhances SERCA2a SUMOylation in a concentration-dependent manner, resulting in increased ATPase activity and improved calcium handling within cardiomyocytes .

- Cell Contractility : Time-course experiments have demonstrated that treatment with N106 significantly improves cell contractility, evidenced by peak shortening measurements .

Clinical Trials

Recent clinical trials involving gene transfer techniques to enhance SERCA2a expression have shown promising results. For instance, a Phase 1 and Phase 2 clinical trial of adeno-associated vector type 1 (AAV1)-mediated gene transfer demonstrated clinical benefits in patients with severe heart failure, including improved cardiac energetics and reduced ventricular arrhythmias .

Comparative Data on SERCA Activators

The following table summarizes findings from various studies on SERCA2a activators, including this compound:

Propriétés

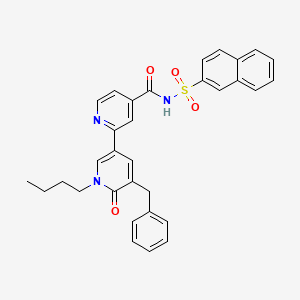

IUPAC Name |

2-(5-benzyl-1-butyl-6-oxopyridin-3-yl)-N-naphthalen-2-ylsulfonylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29N3O4S/c1-2-3-17-35-22-28(19-27(32(35)37)18-23-9-5-4-6-10-23)30-21-26(15-16-33-30)31(36)34-40(38,39)29-14-13-24-11-7-8-12-25(24)20-29/h4-16,19-22H,2-3,17-18H2,1H3,(H,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGJRQXKIIMWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C=C(C1=O)CC2=CC=CC=C2)C3=NC=CC(=C3)C(=O)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.